alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfone
CAS No.: 70951-74-5
Cat. No.: VC16039195
Molecular Formula: C15H15NO4S
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70951-74-5 |
|---|---|
| Molecular Formula | C15H15NO4S |
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | 1-[2-(benzenesulfonyl)propan-2-yl]-4-nitrobenzene |
| Standard InChI | InChI=1S/C15H15NO4S/c1-15(2,12-8-10-13(11-9-12)16(17)18)21(19,20)14-6-4-3-5-7-14/h3-11H,1-2H3 |
| Standard InChI Key | BPNSEQLDWOOJRQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Alpha,alpha-dimethyl-4-nitrobenzyl phenyl sulfone is systematically named 1-[2-(benzenesulfonyl)propan-2-yl]-4-nitrobenzene according to IUPAC nomenclature . The molecule consists of a central propan-2-yl group bonded to both a 4-nitrobenzene ring and a phenyl sulfone group. The sulfone functional group (-SO₂-) and nitro (-NO₂) substituent contribute to the compound’s polarity and stability, influencing its solubility and reactivity.
Table 1: Key Identifiers of Alpha,Alpha-Dimethyl-4-Nitrobenzyl Phenyl Sulfone
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 70951-74-5 | |
| Molecular Formula | C₁₅H₁₅NO₄S | |
| Molecular Weight | 305.4 g/mol | |
| IUPAC Name | 1-[2-(Benzenesulfonyl)propan-2-yl]-4-nitrobenzene | |
| Canonical SMILES | CC(C)(C1=CC=C(C=C1)N+[O-])S(=O)(=O)C2=CC=CC=C2 | |
| InChI Key | BPNSEQLDWOOJRQ-UHFFFAOYSA-N |
The compound’s three-dimensional structure, as inferred from its InChI key and SMILES notation, reveals a planar aromatic system with orthogonal sulfone and nitro groups. This arrangement facilitates π-π stacking interactions and hydrogen bonding, which may influence its crystallinity and biological activity .
Physicochemical Properties
Spectroscopic Data
Although experimental spectra (e.g., NMR, IR) are unavailable in public databases, computational models predict key features:
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¹H NMR: Distinct signals for aromatic protons (δ 7.5–8.2 ppm), methyl groups (δ 1.5–1.8 ppm), and sulfone-related deshielding effects.
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IR Spectroscopy: Strong absorptions near 1350 cm⁻¹ (asymmetric S=O stretch) and 1520 cm⁻¹ (N=O stretch) .
Applications in Scientific Research
Organic Synthesis
The compound serves as a versatile intermediate in constructing complex molecules. Its nitro group can be reduced to an amine for further functionalization, while the sulfone moiety participates in cross-coupling reactions. Recent studies highlight its utility in synthesizing heterocyclic compounds with potential bioactivity.
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